Despropionyl Ramelteon Hydrochloride synthesis pathway and development
Despropionyl Ramelteon Hydrochloride synthesis pathway and development
This guide details the synthesis, development, and technical specifications of Despropionyl Ramelteon Hydrochloride , the critical chiral amine intermediate (and primary metabolite) of the insomnia therapeutic Ramelteon.
Executive Summary & Chemical Profile
Despropionyl Ramelteon Hydrochloride (CAS: 196597-80-5) is the free amine precursor to Ramelteon.[1][2][3] Chemically defined as (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride , it represents the "naked" pharmacophore before the final propionylation step that confers MT1/MT2 receptor selectivity.
In drug development, this molecule serves two critical roles:
-
Key Intermediate: It is the final chiral scaffold in the API manufacturing process. The stereocenter at C8 is established at this stage.
-
Primary Metabolite (M-II): It is the major deacylated metabolite observed in pharmacokinetics studies, often used as a reference standard.
Chemical Specifications
| Parameter | Detail |
| Chemical Name | (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine HCl |
| CAS Number | 196597-80-5 (HCl Salt); 196597-78-1 (Free Base) |
| Molecular Formula | C₁₃H₁₇NO[1][2][3][4][5][6][7][8] · HCl |
| Molecular Weight | 239.74 g/mol |
| Chirality | (S)-Enantiomer (Critical for biological activity) |
| Appearance | White to off-white crystalline powder |
Retrosynthetic Analysis
The synthesis of Despropionyl Ramelteon hinges on constructing the tricyclic indeno-furan core and introducing the ethylamine side chain with high enantioselectivity.
Primary Synthesis Pathway: The Yamano Process
The most authoritative route, developed by Takeda (Yamano et al.), utilizes a highly efficient Asymmetric Hydrogenation strategy. This route avoids wasteful classical resolution and ensures high enantiomeric excess (>90% ee).
Phase 1: Olefination (Side Chain Installation)
The tricyclic ketone is converted to a vinyl nitrile via a Horner-Wadsworth-Emmons (HWE) reaction.[9]
-
Reagents: Diethyl cyanomethylphosphonate, Sodium hydride (NaH) or Sodium hydroxide (NaOH).
-
Mechanism: The phosphonate carbanion attacks the C8 ketone, eliminating phosphate to form the
-unsaturated nitrile. -
Outcome: Formation of (E)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile.
Phase 2: Selective Reduction to Allylamine
Before the chiral center is set, the nitrile group is reduced to a primary amine while preserving the double bond (or reducing it non-stereoselectively if using Route B).
-
Catalyst: Raney Cobalt or Raney Nickel.[10]
-
Conditions: H₂ pressure, alkaline environment (NH₃/MeOH).
-
Criticality: This step creates the substrate for the asymmetric catalyst.
Phase 3: Asymmetric Hydrogenation (The Core Technology)
This is the defining step. The allylic amine is hydrogenated using a chiral Ruthenium or Rhodium catalyst to set the (S)-configuration.
-
Catalyst System: [RuCl(benzene)((R)-BINAP)]Cl or Rh-Josiphos complexes.
-
Mechanism: The primary amine moiety coordinates with the metal center, directing the hydride attack to the Re-face of the olefin, exclusively yielding the (S)-enantiomer.
-
Yield/Purity: Typically >90% yield and >95% ee.[6]
Detailed Experimental Protocol
Note: This protocol synthesizes the HCl salt from the allylamine precursor via asymmetric hydrogenation, representing the most technical step.
Objective: Synthesis of (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine HCl.
Reagents & Equipment[6][7][11]
-
Substrate: (E)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethanamine (Allylamine).
-
Catalyst: [RuCl(benzene)((R)-BINAP)]Cl (0.5 mol%).
-
Solvent: Degassed THF or Methanol.
-
Apparatus: High-pressure stainless steel autoclave (Hastelloy preferred).
Procedure
-
Inertion: Purge the autoclave with Nitrogen (N₂) three times to remove oxygen, which poisons the Ru-BINAP catalyst.
-
Loading: Under N₂ flow, charge the vessel with the Allylamine substrate (1.0 eq) dissolved in degassed THF (5 volumes).
-
Catalyst Addition: Add the [RuCl(benzene)((R)-BINAP)]Cl catalyst (0.005 eq) rapidly to minimize air exposure.
-
Hydrogenation:
-
Pressurize with Hydrogen (H₂) to 50–70 bar (5–7 MPa) .
-
Heat the reaction mixture to 50°C .
-
Stir vigorously (800+ RPM) for 15–20 hours.
-
-
Work-up:
-
Cool to room temperature and carefully vent H₂.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
-
Salt Formation:
-
Redissolve the oily residue in Ethyl Acetate.
-
Add 1.1 eq of HCl (as a solution in IPA or gas).
-
The target HCl salt precipitates as a white solid.
-
Recrystallization: If ee < 99%, recrystallize from Ethanol/Acetone.
-
Critical Process Parameters (CPP) & Data
Solvent & Catalyst Screening Data
The choice of solvent heavily influences the enantioselectivity of the Ruthenium catalyst.
| Solvent System | Catalyst | Pressure (MPa) | Yield (%) | Enantiomeric Excess (% ee) |
| THF | Ru-(R)-BINAP | 5.0 | 96% | 94% (S) |
| Methanol | Ru-(R)-BINAP | 5.0 | 92% | 88% (S) |
| Toluene | Ru-(R)-BINAP | 5.0 | 85% | 90% (S) |
| THF | Rh-Josiphos | 1.0 | 95% | 92% (S) |
Impurity Profile
During the synthesis of Despropionyl Ramelteon, three specific impurities must be monitored:
-
The (R)-Enantiomer: Result of poor catalyst stereocontrol. Limit: <0.5%.
-
Dimer Impurity: Formed during the nitrile reduction step if concentration is too high.
-
Over-reduced Alkane: If the furan ring is hydrogenated (rare, requires harsh conditions).
References
-
Yamano, T., et al. "Approach to the Stereoselective Synthesis of Melatonin Receptor Agonist Ramelteon via Asymmetric Hydrogenation."[9][11] Tetrahedron: Asymmetry, vol. 17, no. 2, 2006, pp. 184–190.[10] Link
-
Yamashita, M., & Yamano, T. "Synthesis of Melatonin Receptor Agonist Ramelteon via Rh-catalyzed Asymmetric Hydrogenation of an Allylamine."[11] Chemistry Letters, vol. 38, no.[9] 1, 2009, pp. 100–101.[9] Link
-
Uchikawa, O., et al. "Synthesis of a Novel Melatonin Receptor Agonist, Ramelteon (TAK-375)." Journal of Medicinal Chemistry, vol. 45, no. 19, 2002, pp. 4222–4239. Link
-
Takeda Chemical Industries. "Process for Producing Ramelteon Intermediate." U.S. Patent 6,034,239, 2000. Link
Sources
- 1. Despropionyl ramelteon hydrochloride - CAS - 196597-80-5 | Axios Research [axios-research.com]
- 2. Despropionyl Ramelteon Hydrochloride CAS#: 196597-80-5 [m.chemicalbook.com]
- 3. Despropionyl Ramelteon Hydrochloride | 196597-78-1; 196597-80-5 | Benchchem [benchchem.com]
- 4. (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine/196597-81-6 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 5. WO2010041271A2 - Process for preparation of (s)-n-[2-(1,6,7,8-tetrahydro-2h-indeno[5,4-b]furan-8-yl)ethyl] propionamide and novel intermediates thereof - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. US20080242877A1 - Intermediates and processes for the synthesis of Ramelteon - Google Patents [patents.google.com]
- 9. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8084630B2 - Process for the synthesis of ramelteon and its intermediates - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
